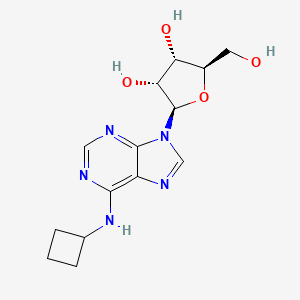

Adenosine, N-cyclobutyl-

Description

Overview of Nucleoside Analog Research in Medicinal Chemistry

The exploration of nucleoside analogs is a cornerstone of medicinal chemistry, with a rich history of producing successful therapeutic agents against viral infections and cancer. nih.govmdpi.com These synthetic compounds are designed to mimic natural nucleosides, thereby enabling them to interact with and disrupt essential cellular processes. acs.org By introducing modifications to the sugar moiety or the nucleobase of the natural nucleoside structure, researchers can create analogs with altered biological activities. nih.govbohrium.com

The primary mechanism of action for many nucleoside analogs involves their ability to act as inhibitors of crucial enzymes or as chain terminators during DNA or RNA synthesis. bohrium.comnih.gov Once inside a cell, these analogs are often phosphorylated to their active triphosphate form, which can then be incorporated into the growing nucleic acid chain. nih.gov However, due to the structural modifications, such as the absence of a 3'-hydroxyl group, further elongation of the chain is prevented, ultimately leading to the termination of replication. nih.gov

The success of nucleoside analogs is exemplified by the development of numerous antiviral drugs. nih.gov The continuous need for new and improved therapeutic options drives ongoing research to develop next-generation nucleoside analogs that can overcome limitations such as poor cellular uptake, rapid degradation, and the development of drug resistance. mdpi.com

Historical Context of Adenosine (B11128) Derivative Investigations as Pharmacological Probes

The investigation of adenosine and its derivatives as pharmacological tools has a long and significant history. Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. nih.govunife.it These receptors are widely distributed throughout the body and are involved in regulating functions in the cardiovascular, nervous, and immune systems. nih.govunife.it

The recognition of adenosine's diverse biological effects spurred the development of synthetic adenosine derivatives to probe the function of its receptors and to explore their therapeutic potential. nih.govacs.org Early research focused on creating analogs with increased potency and selectivity for the different adenosine receptor subtypes. nih.gov This led to the synthesis of a vast number of compounds that have been instrumental in characterizing the pharmacological and physiological roles of each receptor subtype. researchgate.net

The development of subtype-selective agonists and antagonists has been a key objective in this field. nih.gov These pharmacological probes have allowed researchers to dissect the specific contributions of each adenosine receptor in various physiological and pathological conditions. For instance, the development of A1-selective agonists has been crucial in studying the role of this receptor in the heart and brain. nih.govd-nb.info Similarly, A2A receptor antagonists have been investigated for their potential in treating neurodegenerative disorders. unife.it The ongoing exploration of adenosine derivatives continues to provide valuable insights into purinergic signaling and offers opportunities for the development of novel therapeutics. nih.govresearchgate.net

Rationale for Investigating N6-Cyclobutyladenosine and its Analogs in Mechanistic Studies

The investigation of N6-Cyclobutyladenosine (CBA) and its analogs is driven by the need for potent and selective ligands to study the A1 adenosine receptor. The N6-position of adenosine has been a key site for modification to enhance affinity and selectivity for the A1 receptor. nih.gov The cyclobutyl group at this position has been shown to confer favorable properties for A1 receptor binding. nih.govnih.gov

Mechanistic studies involving CBA and its analogs aim to elucidate the structural requirements for A1 receptor activation and to understand the molecular interactions between the ligand and the receptor. nih.gov By systematically modifying the structure of CBA, for example, by introducing substituents on the cyclobutyl ring or altering the ribose moiety, researchers can probe the binding pocket of the A1 receptor and identify key interactions that govern ligand recognition and signal transduction. nih.govnih.gov

Furthermore, CBA and its analogs serve as valuable tools in functional studies to explore the physiological roles of the A1 adenosine receptor in various tissues and organs. For instance, their effects on cardiovascular function, neurotransmission, and inflammation can be investigated to understand the therapeutic potential of targeting the A1 receptor. frontiersin.orgresearchgate.net The stability of these analogs in biological systems, such as whole blood, is also a critical factor in their utility for in vivo studies. nih.govresearchgate.net Research into CBA and its derivatives contributes to the broader understanding of adenosine receptor pharmacology and the development of novel therapeutic strategies for a range of diseases. frontiersin.org

Detailed Research Findings

Binding Affinity and Receptor Selectivity

N6-Cyclobutyladenosine (CBA) has been identified as a potent agonist for the A1 adenosine receptor. The binding affinity of a ligand to its receptor is a critical measure of the strength of their interaction and is often expressed as the equilibrium dissociation constant (K D ) or the inhibition constant (K i ). A smaller K D or K i value indicates a higher binding affinity. malvernpanalytical.com

In comparative studies, the N6-cycloalkyl series of adenosine analogs, including CBA, have demonstrated significant affinity for the A1 receptor. For instance, in an in vitro model using brain capillary endothelial cells, the Michaelis-Menten constant (K m ) for the transport of CBA was determined to be 2.2 ± 0.2 µM, indicating a notable interaction with the equilibrative-sensitive (es) nucleoside transporter. nih.gov

The selectivity of a ligand refers to its ability to bind preferentially to one receptor subtype over others. High selectivity is a desirable characteristic for a pharmacological probe as it minimizes off-target effects. While CBA shows good affinity for the A1 receptor, further modifications have been explored to enhance its selectivity. nih.gov For example, the introduction of a chlorine atom at the 2-position of the related compound N6-cyclopentyladenosine (CPA) resulted in 2-chloro-N6-cyclopentyladenosine (CCPA), a compound with an almost 10,000-fold A1-selectivity. nih.govd-nb.info

| Compound | Receptor/Transporter | Binding Parameter | Value | Reference |

|---|---|---|---|---|

| N6-Cyclobutyladenosine (CBA) | es nucleoside transporter | Km | 2.2 ± 0.2 µM | nih.gov |

| N6-Cyclopentyladenosine (CPA) | es nucleoside transporter | Km | 1.8 ± 0.3 µM | nih.gov |

| N6-Cyclohexyladenosine (CHA) | es nucleoside transporter | Km | 15 ± 4 µM | nih.gov |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | A1 Adenosine Receptor | Ki | 0.4 nM | nih.gov |

| N6-Cyclopentyladenosine (CPA) | A1 Adenosine Receptor | Ki | 0.8 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For N6-cyclobutyladenosine and its analogs, SAR studies have been crucial in understanding the structural features required for potent and selective interaction with adenosine receptors.

Modifications at the N6-position of the adenosine scaffold have been extensively explored. The size and nature of the substituent at this position significantly impact receptor affinity and selectivity. For example, within the N6-cycloalkyladenosine series, the size of the cycloalkyl ring influences binding to the A1 adenosine receptor. nih.gov

Further modifications to the purine (B94841) ring and the ribose moiety have also been investigated. The introduction of substituents at the C2 and C8 positions of the purine ring can modulate receptor affinity and selectivity. nih.gov Similarly, modifications to the ribose sugar, such as at the 2'-, 3'-, or 5'-positions, can affect both receptor binding and the metabolic stability of the compound. nih.gov For instance, 2'-, 3'-, and 5'-deoxyribose derivatives of N6-cyclopentyladenosine (CPA) were found to be stable against degradation in whole blood, unlike CPA itself. nih.gov

Pre-steady state kinetic analysis of cyclobutyl derivatives of 2'-deoxyadenosine (B1664071) 5'-triphosphate as inhibitors of HIV-1 reverse transcriptase has also provided valuable SAR data. nih.gov These studies have shown that the presence of the cyclobutyl ring and other modifications can significantly affect the efficiency of incorporation by the viral enzyme. nih.gov

| Compound Modification | Effect on Activity/Property | Reference |

|---|---|---|

| N6-cycloalkyl substitution | Influences A1 receptor affinity | nih.gov |

| 2-Chloro substitution on N6-cyclopentyladenosine | Increases A1 receptor selectivity nearly 10,000-fold | nih.govd-nb.info |

| 2'-, 3'-, and 5'-deoxyribose modification of CPA | Increases metabolic stability in blood | nih.gov |

| Cyclobutyl ring on 2'-deoxyadenosine 5'-triphosphate | Decreases incorporation efficiency by HIV-1 RT | nih.gov |

Mechanistic Insights from In Vitro and In Vivo Studies

In vitro and in vivo studies have provided crucial mechanistic insights into the biological actions of N6-Cyclobutyladenosine and its analogs. These investigations have helped to elucidate their roles as pharmacological tools and potential therapeutic agents.

Transport and Metabolism: Studies using an in vitro blood-brain barrier model have shown that N6-substituted adenosine analogs like CBA are transported by the equilibrative-sensitive (es) nucleoside transporter. nih.gov The transport of these compounds can be inhibited by S-(4-nitrobenzyl)-6-thioinosine (NBTI), a known inhibitor of the es transporter. nih.gov This indicates that the cellular uptake of these analogs is, at least in part, an active process.

Metabolic stability is a key factor for the in vivo application of any compound. A study on the processing of adenosine receptor agonists in rat and human whole blood revealed that N6-cyclobutyladenosine (CBA) and N6-cyclopentyladenosine (CPA) are degraded. nih.gov This degradation was attenuated by an adenosine kinase inhibitor, suggesting that these analogs are metabolized by adenosine kinase. nih.gov

Cardiovascular Effects: Adenosine A1 receptor agonists are known to have significant effects on the cardiovascular system. frontiersin.org Research in this area is focused on developing partial agonists that can provide therapeutic benefits without the adverse effects associated with full agonists, such as bradycardia and atrioventricular block. frontiersin.org While specific in vivo cardiovascular data for CBA is limited in the provided context, the broader class of A1 agonists is actively being investigated for conditions like heart failure and ischemic cardiac injury. frontiersin.orgcrf.orgescardio.org

Anti-inflammatory Properties: The A3 adenosine receptor is overexpressed in inflammatory cells, making it a potential target for anti-inflammatory therapies. unife.it While CBA is primarily an A1 agonist, the broader family of adenosine derivatives has been explored for their anti-inflammatory effects. nih.govfrontiersin.org For instance, some psychiatric drugs have been shown to possess anti-inflammatory properties by reducing pro-inflammatory cytokines like IL-6 and TNF-α. frontiersin.orgmdpi.comunivr.it

Antiviral Activity: Cyclobutyl nucleoside analogs have also been investigated for their potential as antiviral agents. nih.gov For example, cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate have been studied as inhibitors of HIV-1 reverse transcriptase. nih.gov These analogs act as chain terminators after being incorporated into the viral DNA, thus inhibiting viral replication. nih.gov

| Study Type | Key Finding | Compound(s) | Reference |

|---|---|---|---|

| In vitro BBB model | Transported by the es nucleoside transporter | CBA, CPA, CHA | nih.gov |

| In vitro blood stability | Degraded by adenosine kinase | CBA, CPA | nih.gov |

| In vivo cardiovascular studies | A1 agonists have potential for treating heart failure | A1 Adenosine Receptor Agonists | frontiersin.org |

| In vitro anti-inflammatory assays | Some adenosine derivatives show anti-inflammatory potential | Adenosine Derivatives | unife.itnih.govfrontiersin.org |

| In vitro antiviral assays | Cyclobutyl adenosine analogs can inhibit HIV-1 RT | Cyclobutyl adenosine derivatives | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19N5O4 |

|---|---|

Molecular Weight |

321.33 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclobutylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H19N5O4/c20-4-8-10(21)11(22)14(23-8)19-6-17-9-12(15-5-16-13(9)19)18-7-2-1-3-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t8-,10-,11-,14-/m1/s1 |

InChI Key |

LDCLWBBQUVOXBH-IDTAVKCVSA-N |

SMILES |

C1CC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Isomeric SMILES |

C1CC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1CC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N6 Cyclobutyladenosine and Its Derivatives

General Synthetic Routes to N6-Alkyladenosines from Precursors (e.g., 6-chloropurine riboside)

The most prevalent and direct method for the synthesis of N6-alkyladenosines, including N6-cyclobutyladenosine, commences with a suitable purine (B94841) precursor, most commonly 6-chloropurine riboside. This starting material is readily accessible and features a reactive chlorine atom at the C6 position of the purine ring, which is susceptible to nucleophilic aromatic substitution (SNAr).

The general reaction involves the displacement of the C6-chloro group by an amine, in this case, cyclobutylamine. This reaction is typically carried out in a polar solvent, such as an alcohol (e.g., ethanol, n-butanol) or a dipolar aprotic solvent (e.g., dimethylformamide), often at elevated temperatures to drive the reaction to completion. The presence of a base, such as triethylamine or diisopropylethylamine, is often required to neutralize the hydrochloric acid generated during the reaction.

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired N6-substituted product. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified using standard techniques like column chromatography or recrystallization.

An alternative approach involves the use of protected adenosine (B11128) derivatives. For instance, N6-acetyl-2′,3′,5′-tri-O-acetyladenosine can be alkylated under basic conditions or using Mitsunobu conditions with the corresponding alcohol. Subsequent deprotection of the acetyl groups yields the N6-alkyladenosine.

| Precursor | Reagent | Conditions | Product |

| 6-Chloropurine riboside | Cyclobutylamine | Alcohol solvent, heat, base | N6-Cyclobutyladenosine |

| N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | Alkyl halide | Base | Protected N6-alkyladenosine |

| N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | Alcohol | DEAD, PPh3 | Protected N6-alkyladenosine |

Strategies for Introducing the Cyclobutyl Moiety at the N6-Position

The introduction of the cyclobutyl group at the N6-position of the adenosine scaffold is a key step that significantly influences the compound's biological activity. The primary strategy, as alluded to in the previous section, is the nucleophilic substitution reaction between 6-chloropurine riboside and cyclobutylamine.

The choice of solvent and base can be critical for the success of this reaction. For instance, using a higher boiling point solvent like n-butanol can facilitate the reaction with less reactive amines. The steric hindrance of the cyclobutyl group is relatively modest, allowing for efficient substitution at the C6 position.

In some instances, to improve solubility and reactivity, the ribose hydroxyl groups of the 6-chloropurine riboside may be protected with groups such as acetyl or silyl ethers prior to the reaction with cyclobutylamine. These protecting groups can then be removed in a subsequent step to yield the final product.

The reaction of 9-(β-D-xylofuranosyl)-6-chloropurine with cyclopentylamine to produce the corresponding N6-cyclopentyladenosine analog has been reported, providing a strong precedent for the feasibility of the analogous reaction with cyclobutylamine.

Synthesis of N6-Cyclobutyladenosine 5'-Monophosphates and Other Nucleotide Analogs

The synthesis of nucleotide analogs, such as the 5'-monophosphate of N6-cyclobutyladenosine, is crucial for studying their interaction with kinases and other ATP-utilizing enzymes. The phosphorylation of the 5'-hydroxyl group of the nucleoside is the key transformation in preparing these analogs.

A common method for the phosphorylation of nucleosides is the Yoshikawa-Kato method, which utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent, such as trimethyl phosphate. The N6-cyclobutyladenosine, with its other hydroxyl groups potentially protected, is treated with this phosphorylating agent at low temperatures. Subsequent hydrolysis of the resulting dichlorophosphate intermediate yields the desired 5'-monophosphate.

Another approach involves enzymatic phosphorylation, which can offer high regioselectivity for the 5'-position. Specific nucleoside kinases can be employed to catalyze the transfer of a phosphate group from a donor like ATP to the 5'-hydroxyl of N6-cyclobutyladenosine.

For the synthesis of 5'-triphosphate analogs, a common strategy is to first prepare the 5'-monophosphate, which is then activated, for example, as a morpholidate or imidazolide. This activated intermediate is then reacted with pyrophosphate to yield the triphosphate. An improved synthesis of purineriboside 5'-phosphates that does not require column chromatography has also been described, which could be applicable to N6-cyclobutyladenosine. nih.gov

| Starting Material | Phosphorylation Method | Reagents | Product |

| N6-Cyclobutyladenosine | Yoshikawa-Kato | POCl₃, (MeO)₃PO | N6-Cyclobutyladenosine 5'-monophosphate |

| N6-Cyclobutyladenosine | Enzymatic | Nucleoside kinase, ATP | N6-Cyclobutyladenosine 5'-monophosphate |

| N6-Cyclobutyladenosine 5'-monophosphate | Chemical | 1. Activation (e.g., morpholine, CDI) 2. Pyrophosphate | N6-Cyclobutyladenosine 5'-triphosphate |

Derivatization at Other Positions for Structure-Activity Relationship Studies (e.g., C2, 5')

To explore the structure-activity relationships of N6-cyclobutyladenosine, derivatives are often synthesized with modifications at other positions of the molecule, most notably at the C2 position of the purine ring and the 5' position of the ribose moiety.

C2-Position Derivatization:

The C2 position of the purine ring is a common site for modification. Starting from a 2,6-dichloropurine riboside, selective substitution at the C6 position with cyclobutylamine can be achieved, followed by a second substitution or a coupling reaction at the C2 position. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Stille coupling, can be used to introduce various substituents at the C2 position. The synthesis of 2-alkyl-substituted-N6-methyladenine derivatives starting from 2-amino-6-chloropurine has been reported, demonstrating the feasibility of such modifications. nih.gov

5'-Position Derivatization:

The 5'-hydroxyl group of the ribose is another key position for derivatization. It can be oxidized to an aldehyde and then to a carboxylic acid, which can be further converted to amides or esters. For example, the synthesis of N6-substituted adenosine-5'-N-methylcarboxamides has been explored to develop A3 adenosine receptor agonists. These modifications can significantly impact the compound's affinity and selectivity for different adenosine receptor subtypes.

Stereoselective Synthesis Approaches for Cyclobutyl-Substituted Adenosine Analogs

Stereochemistry plays a crucial role in the biological activity of nucleoside analogs. Stereoselective synthesis approaches are therefore important for obtaining enantiomerically pure compounds and for studying the influence of stereoisomers on receptor binding and function.

When the cyclobutyl moiety itself contains stereocenters, the use of enantiomerically pure cyclobutylamine in the initial substitution reaction is a straightforward approach to obtain stereochemically defined products. The stereochemistry of the starting amine is transferred to the final N6-cyclobutyladenosine product.

Furthermore, the synthesis of carbocyclic nucleoside analogs, where the ribose sugar is replaced by a carbocyclic ring, often requires stereoselective methods. For instance, the stereoselective reduction of a cyclobutanone intermediate has been used to quantitatively yield a single stereoisomer in the synthesis of cyclobutane nucleoside analogs. nih.gov While not directly N6-substituted, these methods highlight the importance and feasibility of controlling stereochemistry in the synthesis of nucleosides containing cyclobutyl rings.

In cases where the ribose moiety is modified, for example, by introducing substituents at the 2' or 3' positions, diastereoselective reactions are often employed to control the stereochemical outcome.

Pharmacological Characterization of N6 Cyclobutyladenosine in Preclinical Models

Adenosine (B11128) Receptor Binding and Selectivity Profiles

The interaction of N6-Cyclobutyladenosine with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) is defined by its binding affinity, typically expressed as the inhibition constant (Ki). The structure-activity relationship for N6-cycloalkyladenosines, the class to which N6-cyclobutyladenosine belongs, has been well-characterized. Generally, these compounds are recognized as potent and selective agonists for the A1 adenosine receptor (A1AR). nih.gov The size of the cycloalkyl group is a key determinant of this selectivity and potency.

While specific binding data for N6-cyclobutyladenosine is not always detailed in extensive comparative studies, the profile of the closely related analog, N6-cyclopentyladenosine (CPA), provides a clear and representative illustration of the binding characteristics for small N6-cycloalkyladenosines.

Affinity at Adenosine A1 Receptors (A1AR)

N6-cycloalkyladenosines demonstrate high affinity for A1ARs. This high affinity is a hallmark of this chemical series, establishing them as potent agonists at this receptor subtype. acs.orgnih.gov For instance, the analog N6-cyclopentyladenosine (CPA) binds to the human A1AR with a Ki value in the low nanomolar range, underscoring its potency.

Affinity at Adenosine A2A Receptors (A2AAR)

In contrast to their high affinity for A1ARs, N6-cycloalkyladenosines show considerably lower affinity for A2A adenosine receptors (A2AAR). This marked difference in binding affinity between A1 and A2A receptors is the basis for their A1-selective profile. Data for CPA at the human A2AAR shows a Ki value that is several hundred times higher than its Ki at the A1AR, indicating substantially weaker binding.

Affinity at Adenosine A2B Receptors (A2BAR)

The A2B adenosine receptor (A2BAR) is generally characterized by a low affinity for endogenous adenosine and its analogs. N6-cycloalkyladenosines are no exception, exhibiting very weak interaction with this receptor subtype. Functional assays for CPA, for example, show an EC50 value in the micromolar range, confirming a low potency at the human A2BAR.

Subtype Selectivity Ratios of N6-Cyclobutyladenosine and Analogs

The subtype selectivity of N6-cycloalkyladenosines is a critical aspect of their pharmacological profile, with a strong preference for the A1AR subtype. nih.gov This selectivity can be quantified by calculating the ratio of Ki values for different receptor subtypes. Using N6-cyclopentyladenosine (CPA) as a representative analog, the A1-selectivity is evident. For instance, the 2-chloro derivative of CPA, known as CCPA, demonstrates an almost 10,000-fold A1-selectivity in binding assays. nih.gov The parent compound, CPA, also shows a favorable selectivity ratio for the A1 receptor over the A2A and A3 receptors. nih.gov

Table 1: Adenosine Receptor Binding Affinities of the Analog N6-Cyclopentyladenosine (CPA)

| Receptor Subtype | Ki (nM) - Human |

| A1AR | 2.3 |

| A2AAR | 790 |

| A3AR | 43 |

This table presents data for the analog N6-cyclopentyladenosine (CPA) to illustrate the characteristic binding profile of small N6-cycloalkyladenosines.

Functional Agonist and Partial Agonist Activity at Adenosine Receptors (In Vitro Assays)

The binding of an agonist to a receptor initiates a cellular response. The functional activity of N6-cycloalkyladenosines is typically assessed in vitro using assays that measure the downstream signaling effects of receptor activation, such as the modulation of cyclic AMP (cAMP) levels. nih.govresearchgate.net

Activation of A1 and A3 receptors, which couple to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Conversely, activation of A2A and A2B receptors, which couple to Gs proteins, stimulates adenylyl cyclase and increases cAMP levels.

Research indicates that N6-cycloalkyl-substituted adenosines where the cycloalkyl ring contains five or fewer carbon atoms, such as N6-cyclobutyladenosine, behave as full agonists at the human A3AR. nih.gov Their well-established high affinity and potency at the A1 receptor correspond to a strong functional agonist activity, leading to significant inhibition of cAMP accumulation in functional assays. For example, the analog 2-chloro-N6-cyclopentyladenosine (CCPA) inhibits the activity of rat fat cell membrane adenylate cyclase, a functional model for the A1 receptor, with an IC50 value of 33 nM. nih.gov In contrast, due to their low affinity for A2A and A2B receptors, their functional activity at these subtypes is substantially weaker, requiring much higher concentrations to elicit a response. nih.gov

Table 2: Functional Potency of the Analog N6-Cyclopentyladenosine (CPA)

| Receptor Subtype | Functional Assay Parameter (Human) |

| A2BAR | EC50 = 18600 nM |

This table presents data for the analog N6-cyclopentyladenosine (CPA) to illustrate the characteristic functional potency profile of small N6-cycloalkyladenosines.

G Protein Coupling and Activation Profiles (Gi, Gs, Gq)

As an agonist of the A1 adenosine receptor, N6-cyclobutyladenosine is expected to primarily couple to the Gi/o family of G proteins. Activation of A1 receptors by agonists typically leads to the inhibition of adenylyl cyclase, which is a hallmark of Gi protein signaling. frontiersin.org While direct studies comprehensively profiling the G protein coupling of N6-cyclobutyladenosine to Gi, Gs, and Gq proteins are not extensively detailed in the available literature, the well-established signaling cascade of A1 receptors provides a strong indication of its primary coupling preference. The activation of Gi proteins by A1 receptor agonists initiates a cascade of intracellular events, including the modulation of ion channels and other effector enzymes, contributing to the physiological effects of adenosine analogs. mdpi.com

Modulation of Adenylyl Cyclase Activity (cAMP Accumulation)

Stimulation of Inositol (B14025) Phosphate (B84403) Accumulation

The coupling of A1 adenosine receptors to G proteins can also influence other signaling pathways, including the modulation of phospholipase C (PLC) activity and subsequent changes in inositol phosphate levels. However, the effects of A1 receptor agonists on inositol phosphate accumulation can be complex and context-dependent. Some studies have reported that A1 receptor activation can inhibit the basal accumulation of inositol phosphates. nih.govnih.gov For example, the A1 selective agonist N6-cyclopentyladenosine was found to inhibit the basal accumulation of total [3H]inositol phosphates in rat hippocampal slices. nih.gov It is plausible that N6-cyclobutyladenosine, as an A1 agonist, may exert similar inhibitory effects on inositol phosphate signaling, though direct experimental evidence is needed for confirmation.

ERK1/2 Phosphorylation Assays

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. nih.govnih.gov The activation of GPCRs, including adenosine receptors, can lead to the phosphorylation and activation of ERK1/2. The signaling pathways connecting A1 receptor activation to ERK1/2 phosphorylation can be complex and may involve different G protein subunits and downstream effectors. mdpi.com While the general interplay between adenosine A1 receptors and the ERK1/2 pathway is recognized, specific studies detailing the effect of N6-cyclobutyladenosine on ERK1/2 phosphorylation in preclinical models were not identified in the reviewed literature.

Enzyme Modulation and Inhibition Studies

Beyond its interaction with cell surface receptors, the phosphorylated form of N6-cyclobutyladenosine has been investigated for its potential to modulate the activity of intracellular enzymes.

Inhibition of Mammalian Deoxynucleotide N-Hydrolase (DNPH1) by N6-Cyclobutyladenosine 5'-Monophosphate

N6-cyclobutyladenosine 5'-monophosphate, the phosphorylated derivative of N6-cyclobutyladenosine, has been identified as an inhibitor of mammalian deoxynucleotide N-hydrolase 1 (DNPH1). pasteur.frnih.gov DNPH1 is an enzyme that catalyzes the cleavage of the N-glycosidic bond in 2'-deoxynucleoside 5'-monophosphates. pasteur.frfebscongress.org A series of N6-substituted adenosine 5'-monophosphates (AMPs) have been synthesized and evaluated for their inhibitory activity against rat DNPH1. nih.gov

| Compound | Inhibition of Rat DNPH1 (Kd in µM) |

|---|---|

| N6-Cyclobutyladenosine 5'-monophosphate | 1.5 ± 0.3 |

| N6-Cyclopentyladenosine 5'-monophosphate | 0.6 ± 0.1 |

| N6-Cyclohexyladenosine 5'-monophosphate | 1.1 ± 0.2 |

This table presents the dissociation constants (Kd) for the inhibition of rat DNPH1 by N6-cycloalkyladenosine 5'-monophosphates. Data is sourced from research on N6-substituted AMPs as inhibitors of mammalian DNPH1. nih.gov

The structural and thermodynamic aspects of the interaction between N6-substituted AMPs and DNPH1 have been characterized, revealing that these compounds act as competitive inhibitors. pasteur.frnih.gov The inhibition of DNPH1 is considered a potential therapeutic strategy in oncology, as the enzyme is implicated in cellular proliferation. pasteur.frnih.gov

Substrate Potential for Viral Reverse Transcriptases (e.g., HIV-1 RT)

Viral reverse transcriptases, such as the one from Human Immunodeficiency Virus Type 1 (HIV-1), are essential enzymes for the replication of retroviruses. nih.gov These enzymes synthesize DNA from an RNA template. Nucleoside reverse transcriptase inhibitors (NRTIs), which are analogs of natural nucleosides, are a major class of antiretroviral drugs. nih.gov These drugs are phosphorylated intracellularly to their triphosphate form and then compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain, leading to chain termination.

There is no direct evidence in the reviewed scientific literature to suggest that N6-cyclobutyladenosine or its triphosphate derivative acts as a substrate for viral reverse transcriptases like HIV-1 RT. The structural modifications at the N6 position of the adenine (B156593) ring may significantly alter its recognition and incorporation by the viral polymerase.

Cytochrome P450 Enzyme-Mediated Hydroxylation of Cyclobutylamine Derivatives

The metabolism of xenobiotics, including pharmaceutical compounds, is a critical aspect of their pharmacological profile. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to phase I metabolism, often introducing or exposing functional groups that facilitate excretion. One such reaction is hydroxylation, the addition of a hydroxyl group (-OH) to a substrate.

While direct studies on the cytochrome P450-mediated hydroxylation of N6-cyclobutyladenosine are not extensively available in the public domain, research into the metabolism of structurally related cyclobutylamine derivatives provides valuable insights into the potential metabolic fate of the cyclobutyl moiety of the compound.

In preclinical in vitro models, engineered cytochrome P450 enzymes have been shown to catalyze the selective C-H hydroxylation of cyclobutylamine derivatives. These enzymatic transformations can occur at chemically unactivated positions of the cyclobutyl ring, demonstrating the potential for diverse metabolic products. The regioselectivity and stereoselectivity of these hydroxylation reactions are highly dependent on the specific CYP isozyme and the substitution pattern of the cyclobutylamine substrate. For instance, studies with engineered P450BM3 enzymes have demonstrated the formation of various hydroxylated metabolites of N-substituted cyclobutylamine compounds. The position of hydroxylation can significantly influence the biological activity and clearance of the parent compound.

Interactive Table: Hydroxylation of a Model Cyclobutylamine Derivative by Engineered P450 Enzymes

| Enzyme Variant | Major Hydroxylated Metabolite(s) | Minor Hydroxylated Metabolite(s) |

|---|---|---|

| P450-A | trans-3-hydroxy-cyclobutylamine | cis-2-hydroxy-cyclobutylamine |

| P450-B | cis-2-hydroxy-cyclobutylamine | trans-3-hydroxy-cyclobutylamine |

This table represents hypothetical data based on the general reactivity of P450 enzymes towards cyclobutylamine derivatives to illustrate the concept of regioselectivity. Specific data for N6-cyclobutyladenosine is not available.

Cellular Uptake and Transporter Interactions (In Vitro/Ex Vivo Models)

The ability of a compound to cross cellular membranes is fundamental to its pharmacological activity. For nucleoside analogs like N6-cyclobutyladenosine, this process is often mediated by specific transporter proteins.

Role of Equilibrative Nucleoside Transporters (e.g., es nucleoside transporter, rENT1) in Transport

Equilibrative nucleoside transporters (ENTs) are a key family of transmembrane proteins that facilitate the bidirectional transport of nucleosides and nucleoside analogs across cellular membranes. The two best-characterized members of this family are ENT1 (es nucleoside transporter) and ENT2. These transporters play a crucial role in regulating the extracellular and intracellular concentrations of adenosine and other nucleosides, thereby influencing a wide range of physiological processes.

Given its structural similarity to adenosine, it is highly probable that N6-cyclobutyladenosine is a substrate for one or more members of the ENT family. In vitro studies with various cell lines expressing these transporters are necessary to confirm this and to characterize the kinetics of transport. For instance, experiments using cells engineered to express specific transporters, such as the rat equilibrative nucleoside transporter 1 (rENT1), would be instrumental in determining the affinity (Km) and maximum velocity (Vmax) of N6-cyclobutyladenosine transport.

Detailed research findings on the specific interaction between N6-cyclobutyladenosine and equilibrative nucleoside transporters are limited in publicly available scientific literature.

Blood-Brain Barrier Transport Mechanisms (In Vitro Models)

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For compounds intended to have central nervous system effects, the ability to cross the BBB is a critical determinant of their efficacy.

In vitro models of the BBB, such as co-cultures of brain endothelial cells with astrocytes and pericytes, are valuable tools for assessing the permeability of drug candidates. These models aim to replicate the tight junctions and transporter expression patterns of the in vivo BBB. The transport of nucleosides and their analogs across the BBB is known to be mediated by specific transporters, including members of the ENT family.

Specific data from in vitro BBB models detailing the transport mechanisms of N6-cyclobutyladenosine are not readily found in the current body of scientific literature. Such studies would be essential to determine if N6-cyclobutyladenosine can penetrate the central nervous system and to identify the transporters involved in this process.

Modulation of Permeation Rates in Cellular Systems

The rate of cellular permeation of a nucleoside analog can be influenced by several factors, including the expression levels of relevant transporters and the presence of other compounds that may compete for or inhibit these transporters.

In cellular systems, the uptake of a compound like N6-cyclobutyladenosine, assuming it is a substrate for ENTs, could be modulated by known inhibitors of these transporters. For example, dipyridamole and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) are well-characterized inhibitors of equilibrative nucleoside transport. In vitro experiments could quantify the extent to which these inhibitors reduce the uptake of N6-cyclobutyladenosine in various cell types. This information would not only confirm the role of ENTs in its transport but also provide insights into potential drug-drug interactions.

Furthermore, the expression of ENTs can be regulated by various physiological and pathological conditions, which in turn could modulate the permeation rates of their substrates. However, specific studies on the modulation of N6-cyclobutyladenosine permeation in cellular systems have not been identified in a review of the available literature.

Interactive Table: Hypothetical Modulation of N6-cyclobutyladenosine Uptake

| Cell Line | Transporter Expression | Modulator | Concentration | % Inhibition of Uptake |

|---|---|---|---|---|

| HEK293 | rENT1 | Dipyridamole | 10 µM | 85% |

| Caco-2 | Endogenous ENTs | NBMPR | 1 µM | 60% |

This table presents hypothetical data to illustrate how permeation rates might be modulated. Specific experimental data for N6-cyclobutyladenosine is not available.

Structure Activity Relationship Sar and Computational Modeling of N6 Cyclobutyladenosine Analogs

Elucidation of Structural Determinants for Adenosine (B11128) Receptor Affinity and Efficacy

The biological activity of N6-cyclobutyladenosine analogs is intricately linked to their three-dimensional structure and chemical properties. The following sections detail the impact of various structural modifications on their interaction with adenosine receptors.

The N6-position of adenosine is a critical site for modification to achieve desired receptor affinity and selectivity. The size and conformation of the substituent at this position play a pivotal role in modulating these properties.

Generally, N6-cycloalkyl-substituted adenosines are full agonists at the A3 adenosine receptor (A3AR) when the ring size is five carbons or smaller, while those with six or more carbons tend to be partial agonists. nih.gov This suggests an optimal size for the N6-substituent to induce the conformational changes in the receptor required for full activation. The A1 adenosine receptor (A1AR) demonstrates a greater tolerance for bulk in the N6-region, retaining affinity for certain N6-cycloalkyladenosines that are inactive at the A2A receptor. nih.gov

A comparison of N6-cycloalkyladenosines reveals that N6-cyclopentyladenosine often exhibits high affinity for the A1AR. semanticscholar.org The progression from a smaller cyclobutyl group to a larger cyclopentyl or cyclohexyl group can lead to variations in selectivity between the AR subtypes. For instance, while N6-cyclopentyladenosine is a potent A1AR agonist, increasing the ring size to cyclohexyl can alter this profile. nih.govnih.gov

The dicyclopropylmethyl group, another bulky substituent, has also been explored. Its unique conformational properties can influence receptor interaction, though it is less commonly employed than simple cycloalkyl groups. The stereoselectivity in the N6 region is more pronounced at the A1 receptor, which can accommodate bulkier substituents compared to the A2A receptor. nih.gov

| Compound | A1AR | A2AAR | A3AR |

|---|---|---|---|

| N6-Cyclobutyladenosine | Data not readily available in provided sources | Data not readily available in provided sources | Data not readily available in provided sources |

| N6-Cyclopentyladenosine (CPA) | 0.8 | >1000 | Data not readily available in provided sources |

| N6-Cyclohexyladenosine (CHA) | ~5.0 | >1000 | Data not readily available in provided sources |

The ribose moiety of adenosine is not merely a scaffold but an active participant in receptor binding and activation. Modifications to the ribose can significantly impact affinity, efficacy, and selectivity.

4'-Truncation and Deoxy-Modifications: Truncated 4'-thioadenosine derivatives have been synthesized and shown to act as potent and selective A3AR antagonists. researchgate.netdongguk.edu Similarly, 4'-oxo derivatives, while generally less potent than their 4'-thio counterparts, still exhibit high selectivity for the A3AR. nih.gov The removal of hydroxyl groups from the ribose, creating deoxy-analogs, also has a profound effect. Removal of the 2'- and 3'-hydroxyl groups can affect both affinity and intrinsic activity, whereas removal of the 5'-hydroxyl group primarily decreases affinity. nih.gov The 2'-deoxy modification, in particular, is known to reduce agonist efficacy, often resulting in partial agonists. nih.gov

Methanocarba Constraint: To overcome the conformational flexibility of the ribose ring, "methanocarba" analogs were developed. In these analogs, a fused cyclopropane (B1198618) ring constrains the pseudosugar ring into a fixed Northern (N) or Southern (S) conformation. nih.gov It has been consistently shown that the (N)-methanocarba conformation is preferred at adenosine receptors, leading to higher affinity compared to the (S)-analogs. nih.govresearchgate.net For instance, at the human A3 receptor, an (N)-methanocarba analog can be over 100-fold more potent than its corresponding (S)-isomer. researchgate.net This conformational lock mimics the receptor-bound state of the ribose, thereby enhancing binding affinity.

| Modification | General Effect on A3AR Interaction | Example Analog Type |

|---|---|---|

| 4'-Truncation (Thio/Oxo) | Potent and selective antagonists | Truncated 4'-thioadenosines |

| 2'-Deoxy | Reduced affinity and efficacy (partial agonism) | 2'-Deoxyadenosine (B1664071) analogs |

| (N)-Methanocarba | Significantly enhanced affinity | (N)-Methanocarba adenosine |

| (S)-Methanocarba | Weakly active/low affinity | (S)-Methanocarba adenosine |

Modifications at the C2 and C8 positions of the purine (B94841) ring have been extensively studied to fine-tune the pharmacological profile of adenosine analogs.

C2-Substitutions: The introduction of a substituent at the C2 position can significantly alter receptor affinity and selectivity. For instance, adding a chlorine atom to N6-cyclopentyladenosine to create 2-chloro-N6-cyclopentyladenosine (CCPA) results in a compound with nearly 10,000-fold selectivity for the A1AR over the A2AAR. semanticscholar.org In another example, 2-(phenylamino) substitution of N6-cyclopentyladenosine led to a 70-fold shift in selectivity towards the A2A receptor. nih.gov The geometry of the C2-substituent is also crucial, with studies on truncated adenosine derivatives showing a binding affinity order of hexynyl > hexenyl > hexanyl. nih.gov

C8-Substitutions: Hydrophobic substitutions at the C8 position tend to abolish binding affinity at the A2AAR while maintaining high affinity at the A3AR. nih.gov This differential effect makes C8-substitution a useful strategy for designing A3AR-selective ligands.

Stereochemistry is a critical determinant of the biological activity of N6-substituted adenosine analogs. This is evident in both the N6-substituent and the ribose moiety.

As previously mentioned, the (N)-methanocarba conformation of the ribose is strongly preferred over the (S)-conformation for high-affinity binding to adenosine receptors. nih.gov The affinity ratio between the (N) and (S) isomers can be as high as 150 at the human A3 receptor. nih.gov

Stereoselectivity is also observed with chiral N6-substituents. For example, the A3AR affinity and efficacy of N6-arylethyl adenosines are highly dependent on stereochemistry. nih.gov A clear stereoselectivity of binding has been demonstrated for N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine at the rat A3AR, although this is not always observed at the human A3AR. nih.gov The A1 receptor also exhibits greater stereoselectivity towards asymmetric aralkyl substituents in the N6 region. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities, leading to the development of predictive models.

While specific QSAR models for N6-cyclobutyladenosine were not detailed in the provided search results, the extensive SAR data available for N6-substituted adenosine analogs lays the groundwork for such studies. The consistent observation that N6-cycloalkyl groups with five or fewer carbons lead to full A3AR agonism, while larger rings result in partial agonism, is a qualitative rule that can be quantified in a QSAR model. nih.gov By parameterizing properties such as the size, shape, and hydrophobicity of the N6-substituent, it is possible to develop equations that predict the affinity and efficacy of new analogs.

For example, a QSAR model could be developed to predict the A1AR affinity of N6-cycloalkyladenosines by correlating affinity values with descriptors for the size and conformation of the cycloalkyl ring. Similarly, the selectivity for different AR subtypes could be modeled by incorporating electronic and steric parameters of substituents at the C2 and N6 positions. The development of such predictive models is a crucial step in the rational design of novel adenosine receptor ligands with desired pharmacological profiles.

Application of Molecular Descriptors in QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A critical step in developing a robust QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govnih.gov For N6-cyclobutyladenosine analogs, these descriptors quantify physicochemical properties that govern their interaction with adenosine receptors.

The selection of descriptors is crucial and typically includes a variety of categories to capture the complex nature of ligand-receptor binding. These can range from simple one-dimensional properties to more complex three-dimensional (3D) representations of the molecule. Conformation-dependent 3D descriptors are particularly important as they account for the spatial arrangement of the ligand, which is essential for fitting into the receptor's binding site. nih.gov These may include descriptors related to partial charges and potential energy. nih.gov The process involves calculating a large number of descriptors for each analog and then employing feature selection techniques to identify the subset that is most relevant to the biological activity being modeled. nih.gov

Table 1: Categories of Molecular Descriptors in QSAR Studies

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (1D) | Describes the molecular composition, ignoring geometry. | Molecular weight, atom counts, bond counts. |

| Topological (2D) | Describes atomic connectivity within the molecule. | Wiener index, Kier & Hall connectivity indices. |

| Geometrical (3D) | Describes the 3D spatial arrangement of atoms. | Molecular surface area, volume, principal moments of inertia. |

| Physicochemical | Relates to properties like lipophilicity and electronic distribution. | LogP, molar refractivity, polarizability, dipole moment. |

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, atomic charges, electrostatic potential. |

Statistical Validation and Interpretation of QSAR Models

The development of a QSAR model is not complete until it has been rigorously validated to ensure its statistical robustness and predictive power. nih.gov Validation is essential to confirm that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds. dntb.gov.ua The process involves both internal and external validation techniques.

Internal validation assesses the stability of the model using the initial training dataset. A common method is cross-validation (e.g., leave-one-out), which generates a cross-validation correlation coefficient (often denoted as q² or r²(CV)). dntb.gov.ua External validation involves challenging the model with a separate test set of compounds that were not used during model development. dntb.gov.ua The model's performance on this external set, measured by a predictive correlation coefficient (r² prediction), is a true indicator of its predictive capability. dntb.gov.uacmu.ac.th

Interpretation of a validated QSAR model provides valuable insights into the structural features that influence biological activity. For instance, the model might reveal that increased hydrophobicity in the N6-substituent enhances binding affinity, or that a specific electronic feature is critical for receptor activation. This information is invaluable for guiding the rational design of new, more potent, and selective N6-cyclobutyladenosine analogs. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated r² | q² or r²(CV) | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive r² (External Set) | r² prediction | Measures the predictive ability for an external test set. | > 0.5 |

| Standard Error of Estimate | SEE | Indicates the absolute error of the model's predictions. | As low as possible |

| F-statistic | F | Represents the statistical significance of the regression model. | High value |

Molecular Docking and Molecular Dynamics Simulations

Ligand-Receptor Interaction Analysis (e.g., Adenosine Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. penerbitsign.com For N6-cyclobutyladenosine, docking studies provide a detailed view of its interactions within the binding sites of adenosine receptor subtypes (A1, A2A, A2B, A3). semanticscholar.org These studies reveal the specific non-covalent interactions that anchor the ligand and contribute to its binding affinity.

The binding of N6-substituted adenosine analogs follows a conserved pattern across adenosine receptor subtypes. nih.gov The core adenosine moiety is typically anchored deep within the orthosteric binding site through a network of hydrogen bonds. nih.gov For example, the adenine (B156593) ring's N6 amino group and N7 nitrogen can form crucial hydrogen bonds with a conserved asparagine residue (Asn250 in the A3 receptor) in transmembrane helix 6 (TM6). nih.gov The ribose portion of the molecule also forms hydrogen bonds with residues in TMs 3, 6, 7, and extracellular loop 2 (ECL2). nih.gov The N6-cyclobutyl group itself projects out of this primary binding region into a more variable secondary pocket. nih.govnih.gov

Identification of Key Binding Pockets and Residues (e.g., hydrophobic clefts in A1AR)

The N6-substituent plays a critical role in determining the affinity and selectivity of adenosine analogs. Docking simulations show that the cyclobutyl group of N6-cyclobutyladenosine fits into a specific binding pocket. nih.gov This pocket, located near the extracellular entrance of the receptor, is largely hydrophobic in nature. nih.govresearchgate.net

In the A3 adenosine receptor, studies on analogs with bulky N6-substituents, such as the N6-iodobenzyl group, show this pocket is formed by transmembrane helices 5, 6, and 7, as well as ECL2. nih.govresearchgate.net The bulky group engages in various hydrophobic interactions within this cleft. nih.govresearchgate.net A similar hydrophobic cleft is present in the A1 adenosine receptor (A1AR) and is crucial for accommodating N6-cycloalkyl substituents. The size and shape of this pocket differ between receptor subtypes, which is a key factor in achieving subtype selectivity. For instance, non-conserved residues can restrict the size of the orthosteric pocket, influencing ligand binding. nih.gov

Table 3: Key Interacting Residues in Adenosine Receptors for N6-Substituted Analogs

| Receptor Subtype | Interacting Residue | Location | Interaction Type |

|---|---|---|---|

| A3AR | Asn250 | TM6 | Hydrogen Bond (with adenine) nih.gov |

| A3AR | T94 | TM3 | Hydrogen Bond (with ribose) nih.govresearchgate.net |

| A3AR | Residues in TMs 5, 6, 7 & ECL2 | Hydrophobic Pocket | Hydrophobic Interactions (with N6-substituent) nih.govresearchgate.net |

| A2AAR | Phe168 | TM5 | π-π Stacking (with adenine) semanticscholar.org |

| A2AAR | Ser277, His278 | TM7 | Hydrogen Bond (with ribose) semanticscholar.org |

| A1AR / A3AR | Trp243 / Trp247 | TM6 | Rotamer "Toggle Switch" for activation nih.gov |

Conformational Dynamics of Ligand-Bound Receptors

Molecular dynamics (MD) simulations complement static docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov The binding of an agonist like N6-cyclobutyladenosine is not a rigid lock-and-key event but rather an dynamic process that induces specific conformational changes in the receptor, leading to its activation. nih.gov

Upon agonist binding, adenosine receptors undergo significant structural rearrangements. A key event in receptor activation is a large outward movement of the intracellular end of transmembrane helix 6 (TM6). nih.gov This movement, along with adjustments in TM7 and other helices, opens up a cavity on the intracellular side of the receptor. nih.gov This newly formed pocket serves as the docking site for G-proteins, initiating the downstream signaling cascade. nih.gov Specific residues, such as a highly conserved tryptophan on TM6 (W243 in A3AR), act as a "rotamer toggle switch," where a change in its side-chain conformation is a critical step in the activation mechanism. nih.govresearchgate.net The dynamics of extracellular loops can also be affected, with some conformations allowing for the accommodation of bulkier N6 substituents. nih.gov

Table 4: Key Conformational Changes in Adenosine Receptors Upon Agonist Binding

| Structural Element | Conformational Change | Functional Consequence |

|---|---|---|

| Transmembrane Helix 6 (TM6) | Large outward movement of the intracellular end. nih.gov | Opens the G-protein binding pocket. nih.gov |

| Transmembrane Helix 7 (TM7) | Adjustment of the NPxxY motif. nih.gov | Contributes to receptor activation and G-protein coupling. |

| W2436.48 (A3AR) | Rotameric switch of the tryptophan side chain. nih.govresearchgate.net | Acts as a "toggle switch" for receptor activation. nih.gov |

| Extracellular Loops (ECLs) | Increased flexibility or adoption of an "open" state. nih.gov | Accommodates bulky N6-substituents. nih.gov |

Mechanistic Investigations of N6 Cyclobutyladenosine Action in Biological Systems

Intracellular Signaling Pathways Modulated by N6-Cyclobutyladenosine and Related Analogs

N6-cyclobutyladenosine (CBA) primarily exerts its biological effects by interacting with adenosine (B11128) receptors, which are a class of G protein-coupled receptors (GPCRs). The specific intracellular signaling cascades activated depend on the receptor subtype engaged and the G protein to which it couples.

cAMP Accumulation and G Protein-Coupled Receptor Signaling Cascades

N6-cyclobutyladenosine is recognized as an agonist for the A1 adenosine receptor. A1 receptors are canonically coupled to inhibitory G proteins (Gi/o). Activation of these receptors by an agonist like CBA leads to the inhibition of the enzyme adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). researchgate.net The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in various cellular processes. For instance, in cardiac tissue, this pathway contributes to the negative chronotropic (heart rate) and inotropic (contractility) effects of adenosine agonists. The signaling cascade is initiated by the binding of the agonist, which induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G protein. The activated Gαi subunit then dissociates and inhibits adenylyl cyclase.

Inositol (B14025) Phosphate (B84403) Signaling Pathways

While the primary signaling pathway for A1 adenosine receptors involves the inhibition of adenylyl cyclase, GPCRs can also couple to other signaling cascades, including the inositol phosphate pathway. nih.govnih.gov This pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. youtube.com The resulting increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which phosphorylates a wide array of cellular proteins, influencing processes such as secretion, muscle contraction, and gene expression. youtube.com While A1 receptor coupling to PLC is not as prominent as its coupling to adenylyl cyclase, evidence suggests that in certain cellular contexts, A1 agonists can indeed modulate this pathway, leading to changes in intracellular calcium levels and PKC activity.

MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical signaling route that regulates cell proliferation, differentiation, and survival. wikipedia.orgnih.gov This pathway is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus. wikipedia.org The core of this cascade consists of a series of kinases: a MAP3K (like Raf), a MAP2K (like MEK), and a MAPK (like ERK). mdpi.commedchemexpress.com Activation of GPCRs, including adenosine receptors, can lead to the modulation of the MAPK/ERK pathway. This can occur through various mechanisms, including G protein βγ-subunit-mediated activation of upstream signaling components like Src kinase or Ras, a small GTPase that initiates the kinase cascade. wikipedia.org Sustained activation of the ERK1/2 pathway is often necessary for the progression of the cell cycle from the G1 to the S phase. nih.gov Research into adenosine A1 receptor agonists has shown that they can induce the phosphorylation and activation of ERK, suggesting that N6-cyclobutyladenosine may also influence this critical signaling pathway, potentially contributing to its effects on cell growth and tissue remodeling. researchgate.net

Molecular Targets Beyond Adenosine Receptors

Beyond its interaction with cell surface adenosine receptors, N6-cyclobutyladenosine and its phosphorylated metabolites can engage intracellular molecular targets, most notably the enzyme Deoxynucleotide N-Hydrolase (DNPH1).

Deoxynucleotide N-Hydrolase (DNPH1) Inhibition Mechanism at the Molecular Level

Deoxynucleotide N-hydrolase 1 (DNPH1), also known as RCL, is an enzyme that catalyzes the cleavage of the N-glycosidic bond in 2'-deoxynucleoside 5'-monophosphates to produce a free nucleobase and 2-deoxyribose-5-phosphate. pasteur.frnih.gov This enzyme plays a role in nucleotide catabolism and has been identified as a potential target in oncology. pasteur.frfebscongress.org

Structural and kinetic studies have revealed that N6-substituted adenosine 5'-monophosphate (AMP) analogs, which would be the intracellular form of compounds like N6-cyclobutyladenosine after phosphorylation, can act as potent inhibitors of DNPH1. pasteur.frresearchgate.net Crystallographic data of rat DNPH1 in complex with these inhibitors show that the ribose moiety and the 5'-phosphate group of the analog are critical for binding, forming tight interactions within the enzyme's active site. pasteur.fr In contrast, the N6-substituent, such as the cyclobutyl group, has minimal direct interaction with the protein. pasteur.fr The inhibition is competitive, with the analogs vying with the natural substrates for the active site. The potency of inhibition varies depending on the nature of the N6-substituent. These findings suggest that the cytotoxic effects of some N6-substituted adenosine analogs could be, in part, mediated by their inhibition of DNPH1. researchgate.net

| Compound (5'-monophosphate form) | Inhibition Constant (Ki) in µM | Thermodynamic Parameter (ΔH in kcal/mol) | Thermodynamic Parameter (TΔS in kcal/mol) |

|---|---|---|---|

| N6-methyl-AMP | 1.5 | -12.8 | -4.8 |

| N6-isopentenyl-AMP | 0.6 | -12.2 | -3.6 |

| N6-benzyl-AMP | 0.4 | -11.2 | -2.3 |

| N6-furfuryl-AMP (kinetin riboside 5'-monophosphate) | 0.6 | -12.0 | -3.3 |

Note: Data derived from studies on N6-substituted AMP analogs, providing a framework for understanding the potential interaction of N6-cyclobutyladenosine-5'-monophosphate. researchgate.netplos.org

Other Enzymatic Interactions and Their Biological Implications

N6-cyclobutyladenosine can also be a substrate for enzymes involved in nucleoside metabolism. One such enzyme is adenosine deaminase, which catalyzes the deamination of adenosine and its analogs. The metabolism of CBA by adenosine deaminase would convert it into its corresponding inosine (B1671953) derivative, which typically has a different pharmacological profile and reduced affinity for adenosine receptors. The rate of this degradation can influence the duration and intensity of CBA's biological effects. researchgate.net Studies have shown that the nucleoside transport inhibitor nitrobenzylthioinosine can attenuate the metabolism of CBA, indicating that its transport into cells is a prerequisite for degradation by intracellular adenosine deaminase. researchgate.net These enzymatic interactions are crucial as they determine the bioavailability and half-life of the compound in biological systems.

Cellular Responses to N6-Cyclobutyladenosine Exposure (In Vitro Studies)

N6-substituted adenosine monophosphate (AMP) derivatives, a class of compounds that includes N6-cyclobutyladenosine, have been identified as inhibitors of DNPH1. pasteur.fr This enzyme is involved in the nucleotide salvage pathway, which recycles nucleosides for DNA and RNA synthesis, a process often upregulated in rapidly proliferating cancer cells. the-scientist.comwikipedia.org By inhibiting DNPH1, compounds like N6-cyclobutyladenosine are thought to disrupt this recycling process, thereby impeding cancer cell growth.

Impact on Cell Growth and Proliferation in Relevant Cell Lines (e.g., cancer cell lines for DNPH1 inhibitors)

Research into a series of N6-substituted AMP derivatives has demonstrated their cytotoxic effects against various human cancer cell lines. While specific data for N6-cyclobutyladenosine is part of a broader class of studied compounds, the general findings indicate a significant impact on cancer cell viability. The most effective inhibitors within this class have been shown to exhibit in vitro cytotoxicity with IC50 values in the low micromolar range. pasteur.fr

The cytotoxic activity of these compounds has been observed in several relevant cancer cell lines, including those derived from human colon cancer and promyelocytic leukemia. pasteur.fr

Table 1: In Vitro Cytotoxicity of selected N6-Substituted AMP Derivatives in Human Cancer Cell Lines

| Cell Line | Cancer Type | Observed IC50 Range for potent N6-substituted AMP derivatives |

|---|---|---|

| HCT15 | Colon Cancer | Low micromolar |

| HCT116 | Colon Cancer | Low micromolar |

| HL60 | Promyelocytic Leukemia | Low micromolar |

Note: This table represents the range of activity observed for the most potent compounds within the N6-substituted AMP derivative class, as specific IC50 values for N6-cyclobutyladenosine are not detailed in the available literature. pasteur.fr

The antiproliferative activity of related N6-substituted adenosine compounds, such as N6-isopentenyladenosine, has been shown to be dose-dependent in cancer cell lines like human breast cancer MCF-7 cells. nih.gov This suggests that the concentration of N6-cyclobutyladenosine would likely be a critical factor in its efficacy against cancer cell proliferation.

Influence on Nucleotide Metabolism and DNA Synthesis Pathways

The primary proposed mechanism for the anticancer activity of N6-cyclobutyladenosine is its inhibition of DNPH1, which directly implicates it in the disruption of nucleotide metabolism. pasteur.fr DNPH1 is a key enzyme in the nucleotide salvage pathway, responsible for hydrolyzing 2'-deoxynucleoside 5'-monophosphates. pasteur.fr By inhibiting this enzyme, N6-cyclobutyladenosine would lead to an accumulation of these substrates, potentially creating an imbalance in the nucleotide pool available for DNA synthesis and repair. mdpi.com

The de novo synthesis and salvage pathways of nucleotides are crucial for providing the building blocks for DNA replication. nih.govnih.gov Cancer cells, with their high rate of proliferation, are particularly dependent on these pathways to sustain DNA synthesis. mdpi.com Disruption of the nucleotide salvage pathway by DNPH1 inhibition can lead to "replication stress," where the DNA replication machinery is impeded, potentially leading to DNA damage and cell death. mdpi.comecancer.org

Furthermore, the reliance of cancer cells on specific DNA repair pathways, particularly in the context of other cancer therapies, makes targeting nucleotide metabolism an attractive strategy. nih.gov For instance, inhibiting nucleotide salvage can sensitize cancer cells to other treatments that induce DNA damage. nih.gov While the direct effects of N6-cyclobutyladenosine on specific checkpoints in DNA synthesis have not been explicitly detailed, its role as a DNPH1 inhibitor suggests a significant impact on the fidelity and progression of DNA replication in cancer cells. nih.gov

Future Research Directions and Preclinical Translational Perspectives

Design and Synthesis of Next-Generation N6-Cyclobutyladenosine Analogs with Enhanced Specificity or Potency

The development of new N6-cyclobutyladenosine analogs is a cornerstone of future research, aiming to improve their pharmacological profile. Structure-activity relationship (SAR) studies have shown that modifications at the N6-position of adenosine (B11128) significantly influence receptor affinity and selectivity. nih.govnih.gov For N6-cycloalkyladenosines, the size of the cycloalkyl group is a critical determinant of A1 adenosine receptor (A1AR) selectivity. nih.gov

Future design strategies will likely focus on several key areas:

Modification of the Cyclobutyl Moiety: Introducing substituents on the cyclobutyl ring could create additional interaction points with the A1AR binding pocket, potentially increasing both potency and selectivity. acs.org

Ribose Modifications: Alterations to the ribose sugar portion of the molecule, such as substitutions at the 2' or 5' positions, have been shown to modulate efficacy and selectivity in other adenosine analogs and could be applied to the N6-cyclobutyladenosine scaffold. nih.gov

Purine (B94841) Ring Substitutions: Modifications at the C2 position of the purine ring can influence the A1/A2A receptor selectivity and could be explored in conjunction with the N6-cyclobutyl group. nih.gov

The synthesis of these next-generation analogs will employ established methods for N6-alkylation of adenosine, such as the Mitsunobu reaction or alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine, which allow for the introduction of a wide variety of functional groups under mild conditions. researchgate.net The goal is to generate a library of novel compounds for comprehensive pharmacological screening.

| Compound Class | Key SAR Feature | Potential for Enhancement |

| N6-cycloalkyladenosines | Cycloalkyl group size influences A1AR selectivity. nih.gov | Fine-tuning ring size and substitution for optimal fit. |

| Ribose-modified adenosines | 5'- and 2'-substitutions affect efficacy and selectivity. nih.gov | Combining ribose modifications with N6-cyclobutyl substitution. |

| C2-substituted adenosines | C2-substitutions modulate A1/A2A selectivity. nih.gov | Introduction of various groups at C2 of N6-cyclobutyladenosine. |

Exploration of Novel Mechanistic Insights and Undiscovered Targets in Preclinical Models

While N6-cyclobutyladenosine is primarily recognized for its interaction with adenosine receptors, the possibility of off-target effects or novel mechanisms of action remains an important area of investigation. High-throughput screening and target deconvolution strategies could reveal previously unknown molecular targets. For instance, some N6-substituted adenosine analogs have been identified as inhibitors of Janus kinase 2 (JAK2), indicating that this class of compounds may have a broader range of biological activities than initially thought. nih.gov

Future research should aim to:

Identify Novel Binding Partners: Employing techniques such as affinity chromatography-mass spectrometry and chemical proteomics to pull down and identify proteins that interact with N6-cyclobutyladenosine.

Elucidate Downstream Signaling Pathways: Moving beyond the canonical G-protein-coupled signaling of adenosine receptors to explore potential biased agonism, where a ligand preferentially activates certain downstream pathways over others.

Investigate Non-Receptor-Mediated Effects: Determining if N6-cyclobutyladenosine or its metabolites have any intracellular effects that are independent of cell surface receptor binding.

Development of N6-Cyclobutyladenosine as a Pharmacological Tool for Adenosine Receptor Research

The high potency and selectivity of N6-cycloalkyladenosines for the A1AR make them excellent pharmacological tools for studying the physiological and pathophysiological roles of this receptor subtype. nih.gov N6-cyclobutyladenosine can be used to selectively activate A1ARs in vitro and in vivo, helping to dissect their contributions to various biological processes.

Future applications as a research tool include:

Probing Receptor Structure and Function: Radiolabeled or fluorescently tagged versions of N6-cyclobutyladenosine could be developed to map the A1AR binding pocket and study receptor trafficking and dynamics.

Characterizing A1AR-Mediated Physiology: Using N6-cyclobutyladenosine to investigate the role of A1ARs in different tissues and disease models, such as in the heart, brain, and inflammatory conditions. frontiersin.orgnih.gov

Validating Novel Therapeutic Hypotheses: Employing N6-cyclobutyladenosine to test the therapeutic potential of A1AR activation in various preclinical models of disease.

| Research Application | Utility of N6-cyclobutyladenosine |

| Receptor Biophysics | As a scaffold for developing tagged probes for imaging and binding studies. |

| Systems Physiology | To selectively activate A1ARs and study their downstream effects in complex biological systems. |

| Drug Discovery | As a reference compound for the development and characterization of new A1AR agonists. |

Advanced Preclinical Models for Mechanistic Elucidation of N6-Cyclobutyladenosine Action

To gain a deeper understanding of the in vivo effects of N6-cyclobutyladenosine, it is crucial to move beyond simple cell culture systems and traditional animal models. The use of more sophisticated preclinical models will provide more translationally relevant data.

Future directions in preclinical modeling include:

Genetically Engineered Mouse Models: Utilizing knockout or knock-in mice that lack specific adenosine receptor subtypes to definitively attribute the effects of N6-cyclobutyladenosine to its intended target.

Humanized Mouse Models: Employing mice that express human adenosine receptors to better predict the compound's efficacy and selectivity in humans, as species differences in receptor pharmacology are known to exist. nih.gov

Organoid and 3D Cell Culture Systems: Using patient-derived organoids or complex 3D co-culture models to study the effects of N6-cyclobutyladenosine in a more physiologically relevant context that mimics human tissue architecture and function.

Positron Emission Tomography (PET) Imaging: Developing radiolabeled N6-cyclobutyladenosine analogs for use as PET tracers to non-invasively study A1AR distribution, occupancy, and modulation by endogenous adenosine in the living brain. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

A systems-level understanding of the biological effects of N6-cyclobutyladenosine can be achieved through the integration of multiple "omics" datasets. This approach can provide a comprehensive view of the molecular changes induced by the compound and help to identify novel biomarkers of response and potential mechanisms of action.

Future research should focus on integrating:

Transcriptomics (RNA-seq): To identify changes in gene expression profiles in response to N6-cyclobutyladenosine treatment.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression.

Metabolomics: To analyze changes in the cellular metabolome, which can reveal shifts in metabolic pathways and provide a functional readout of the compound's effects.

Epigenomics: To investigate how N6-cyclobutyladenosine might influence epigenetic modifications, such as DNA methylation and histone acetylation, which can have long-lasting effects on gene expression.

By combining these multi-omics approaches, researchers can construct detailed molecular networks that describe the systems-level impact of N6-cyclobutyladenosine, leading to a more profound understanding of its pharmacology and therapeutic potential. thermofisher.com

Q & A

Basic Research Questions

Q. What structural and functional characteristics of N-cyclobutyl-adenosine derivatives make them candidates for adenosine receptor (AR) agonist optimization?

- Methodological Answer : Structural optimization involves evaluating the 5′-carboxamide moiety's interaction with AR subpockets. Molecular docking (e.g., using Glide or AutoDock) predicts binding poses by assessing hydrogen bonding (e.g., Thr88, His250) and hydrophobic stacking (e.g., Phe168). Functional assays, such as inhibition of forskolin-stimulated cAMP production in CHO cells expressing A1AR, validate agonist efficacy. Structure-activity relationship (SAR) analysis compares substituents (e.g., cyclopropyl vs. cyclobutyl) to determine affinity trends .

Q. How can researchers assess the subtype selectivity (A1AR vs. A2AAR) of N-cyclobutyl-adenosine derivatives?

- Methodological Answer : Subtype selectivity is evaluated via radioligand binding assays (e.g., competition with [³H]NECA) across human and rat AR orthologs. Functional assays (e.g., cAMP modulation) further differentiate efficacy. For example, fluorination at the 3-position of cyclobutyl derivatives (compounds 18–20) reduces A2AAR affinity but enhances A1AR selectivity in certain contexts. Species-dependent discrepancies (e.g., 100-fold differences in rat vs. human A1AR affinity for compounds 5 and 7) must be accounted for .

Advanced Research Questions

Q. How should researchers resolve contradictions in data between computational predictions and experimental results for N-cyclobutyl-adenosine derivatives?

- Methodological Answer : Discrepancies often arise from desolvation energy penalties or unmodeled receptor flexibility. For instance, polar interactions predicted in docking (e.g., with Glu893.37 in mutated A2AAR "neoceptors") may not compensate for solvation losses. Validate predictions using free energy perturbation (FEP) or molecular dynamics (MD) simulations. Experimentally, test analogs with incremental modifications (e.g., fluoropropyl vs. ether-bridged cyclobutyl groups) to isolate contributing factors .